molecular formula C24H21N3O2 B2746637 2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide CAS No. 898436-91-4

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide

Cat. No. B2746637
CAS RN: 898436-91-4
M. Wt: 383.451
InChI Key: NJSWBKKKGXBNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide is a synthetic compound that has been widely used in scientific research. It belongs to the class of indolizine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Transformations

The synthesis and transformation of compounds related to 2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide have been explored in various studies. One method involves the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This process leads to the formation of debenzoylated hydrazides upon reaction with hydrazine hydrate and undergoes decarboxylation to yield N-(5-chloro-1H-indol-3-yl)benzamide upon heating with aqueous sodium hydroxide (Cucek & Verček, 2008).

Chemical Instability and Unexpected Reactions

Another study highlighted the preparation of ethyl 3-(benzyl or methylthio)-1-(a-hydroxybenzyl)-thieno[3,4-b]indolizine-9-carboxylates from 1-benzoyl derivatives. These compounds displayed significant instability, leading to unexpected condensation products upon treatment with acetic acid (Kakehi, Suga, Hatayama, & Kubo, 2005).

Domino Reactions for Derivative Synthesis

A novel one-pot domino reaction has been developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method utilizes alkyl or aryl isocyanides and pyridine-2-carbaldehyde in toluene, facilitating the synthesis without the need for prior activation or modification of the compounds (Ziyaadini et al., 2011).

Biological Activity

Research into the biological activities of similar compounds has yielded positive results in various domains. For instance, substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have shown promising in vitro activities against tuberculosis, cancer, inflammation, and bacteria. Molecular docking studies have further supported the anticancer potential of these molecules (Mahanthesha, Suresh, & Naik, 2022).

properties

IUPAC Name

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-2-16-10-6-7-13-18(16)26-24(29)20-19-14-8-9-15-27(19)22(21(20)25)23(28)17-11-4-3-5-12-17/h3-15H,2,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSWBKKKGXBNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide

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